Beloxepin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

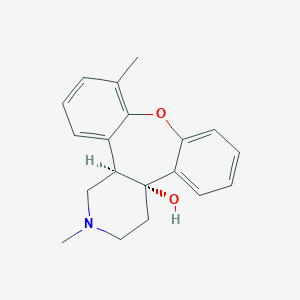

Le Beloxepin est un médicament de petite taille qui agit comme antagoniste des récepteurs de la sérotonine 2 et inhibiteur de la recapture de la noradrénaline. Il a été initialement développé par Merck Sharp & Dohme Corp. pour le traitement de la dépression majeure et de la douleur . La formule moléculaire du this compound est C₁₉H₂₁NO₂, et sa masse moléculaire est de 295,38 g/mol .

Méthodes De Préparation

Le Beloxepin peut être synthétisé selon différentes méthodes. Une de ces méthodes implique la réaction de la 2-(2-chlorophényl)-2-(méthylamino)cyclohexanone avec le 2-(2-méthoxyphényl)acétonitrile en présence d'une base pour former le composé intermédiaire, qui est ensuite cyclisé pour produire le this compound . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le dichlorométhane et des températures allant de 0 °C à 25 °C . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le Beloxepin subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Mécanisme d'action

Le this compound exerce ses effets en antagonisant les récepteurs de la sérotonine 2 et en inhibant la recapture de la noradrénaline . Ce double mécanisme d'action conduit à une augmentation des niveaux de sérotonine et de noradrénaline dans la fente synaptique, ce qui peut aider à soulager les symptômes de la dépression et de la douleur . Les cibles moléculaires du this compound comprennent les récepteurs de la sérotonine 2 et les transporteurs de la noradrénaline .

Applications De Recherche Scientifique

Mécanisme D'action

Beloxepin exerts its effects by antagonizing serotonin 2 receptors and inhibiting the reuptake of norepinephrine . This dual mechanism of action leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which can help alleviate symptoms of depression and pain . The molecular targets of this compound include serotonin 2 receptors and norepinephrine transporters .

Comparaison Avec Des Composés Similaires

Le Beloxepin est similaire à d'autres composés tels que la doxépine et la réboxétine, qui agissent également comme inhibiteurs de la recapture de la noradrénaline . Le this compound est unique par son double mécanisme d'action, ciblant à la fois les récepteurs de la sérotonine 2 et les transporteurs de la noradrénaline . Cela le rend potentiellement plus efficace dans le traitement des affections qui impliquent les deux systèmes de neurotransmetteurs. D'autres composés similaires comprennent l'amitriptyline, la clomipramine et l'imipramine, qui sont des antidépresseurs tricycliques ayant des propriétés pharmacologiques similaires .

Propriétés

Numéro CAS |

150146-06-8 |

|---|---|

Formule moléculaire |

C19H21NO2 |

Poids moléculaire |

295.4 g/mol |

Nom IUPAC |

(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |

InChI |

InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |

Clé InChI |

RPMDQAYGQBREBS-LPHOPBHVSA-N |

SMILES |

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |

SMILES isomérique |

CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |

SMILES canonique |

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.